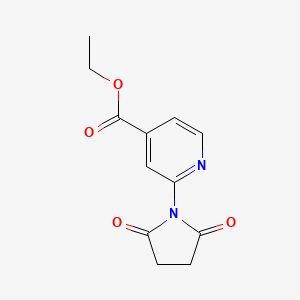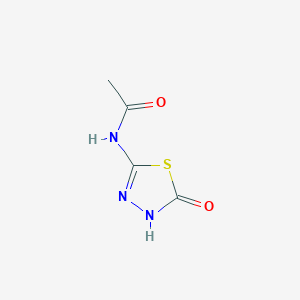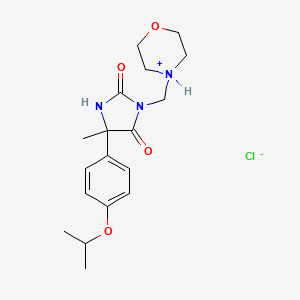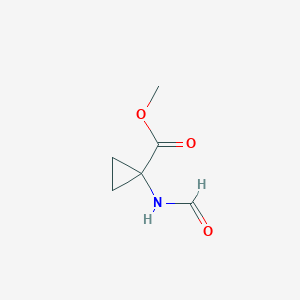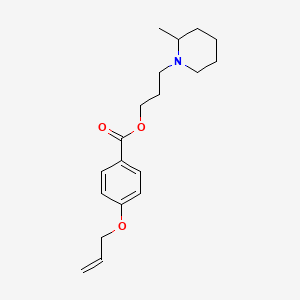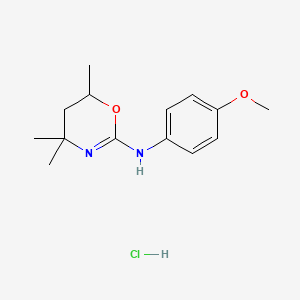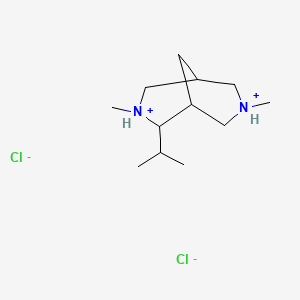
3,7-Dimethyl-2-isopropyl-3,7-diazabicyclo(3.3.1)nonane dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dimethyl-2-isopropyl-3,7-diazabicyclo(3.3.1)nonane dihydrochloride is a bicyclic compound with a unique structure that includes two nitrogen atoms and a nonane ring. This compound is known for its stability and versatility in various chemical reactions, making it a valuable substance in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-2-isopropyl-3,7-diazabicyclo(3.3.1)nonane dihydrochloride typically involves the reaction of appropriate amines with ketones or aldehydes under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the bicyclic structure. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors, which allow for precise control over reaction parameters and efficient production. The use of automated systems ensures consistent quality and reduces the risk of contamination. The final product is typically purified using crystallization or chromatography techniques to obtain the dihydrochloride salt .
Análisis De Reacciones Químicas
Types of Reactions
3,7-Dimethyl-2-isopropyl-3,7-diazabicyclo(3.3.1)nonane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted bicyclic compounds, which can be further utilized in various applications .
Aplicaciones Científicas De Investigación
3,7-Dimethyl-2-isopropyl-3,7-diazabicyclo(3.3.1)nonane dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a modulator of biological pathways, particularly in the study of neurotransmitter systems.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with specific receptors in the brain.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3,7-Dimethyl-2-isopropyl-3,7-diazabicyclo(3.3.1)nonane dihydrochloride involves its interaction with molecular targets such as receptors and enzymes. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, including alterations in neurotransmitter release and receptor sensitivity .
Comparación Con Compuestos Similares
Similar Compounds
- 3,7-Dimethyl-3,7-diazabicyclo(3.3.1)nonane
- 3,7-Dipropyl-3,7-diazabicyclo(3.3.1)nonane
- 3,7-Diazabicyclo(3.3.1)nonane, 9,9-dimethyl-
Uniqueness
3,7-Dimethyl-2-isopropyl-3,7-diazabicyclo(3.3.1)nonane dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity, making it more effective in crossing biological membranes and interacting with hydrophobic sites on proteins .
Propiedades
Número CAS |
64304-19-4 |
|---|---|
Fórmula molecular |
C12H26Cl2N2 |
Peso molecular |
269.25 g/mol |
Nombre IUPAC |
3,7-dimethyl-2-propan-2-yl-3,7-diazoniabicyclo[3.3.1]nonane;dichloride |
InChI |
InChI=1S/C12H24N2.2ClH/c1-9(2)12-11-5-10(7-14(12)4)6-13(3)8-11;;/h9-12H,5-8H2,1-4H3;2*1H |
Clave InChI |
INSJWXRTIMBFFQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1C2CC(C[NH+](C2)C)C[NH+]1C.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



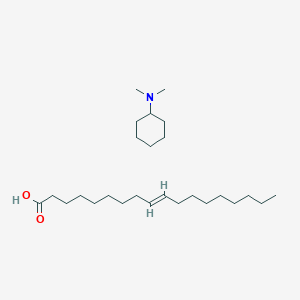
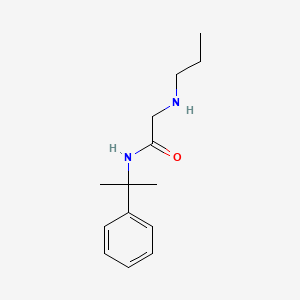
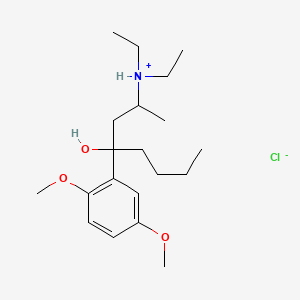
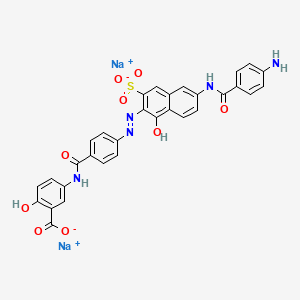

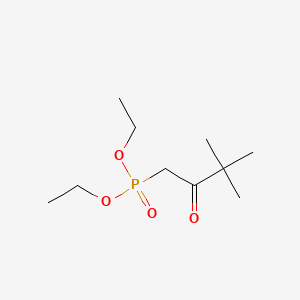
![6-[(2Z)-3,3-dimethyl-2-[(2Z)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide](/img/structure/B13781713.png)
